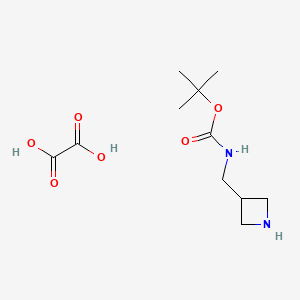

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Description

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)carbamate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIFSQVFDKLMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735302 | |

| Record name | Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-81-2 | |

| Record name | Carbamic acid, N-(3-azetidinylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Moiety and the Role of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain endows it with unique conformational properties and reactivity, making it a valuable component in the design of novel therapeutics.[2] Molecules incorporating the azetidine motif have shown a wide range of biological activities, including use as antihypertensives and protein kinase inhibitors.[1]

tert-Butyl (azetidin-3-ylmethyl)carbamate, particularly as its stable oxalate salt, has emerged as a critical building block in contemporary drug discovery. It is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to selectively degrade target proteins within cells. The defined stereochemistry and conformational rigidity of the azetidine ring, coupled with the orthogonally protected amine, provide precise control over the architecture of these complex molecules. This guide offers an in-depth exploration of the synthetic protocols for preparing this compound, focusing on the chemical principles and practical considerations essential for its successful synthesis.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence. This strategy involves the initial construction of a suitably protected azetidine precursor, followed by functional group manipulation to introduce the aminomethyl side chain, subsequent Boc protection of the primary amine, and concluding with the formation of the stable oxalate salt. A common and reliable pathway involves the deprotection of a pre-formed N-protected azetidine derivative.

Herein, we will detail a robust protocol commencing from the commercially available 1-benzhydryl-3-(aminomethyl)azetidine, followed by its conversion to the target oxalate salt.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Base)

This procedure outlines the synthesis of the free base via a two-step process: Boc protection of the primary amine followed by debenzhydrylation of the azetidine nitrogen.

Step 1: Boc Protection of 1-benzhydryl-3-(aminomethyl)azetidine

The initial step focuses on the selective protection of the primary exocyclic amine with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy for amines, offering stability under a range of reaction conditions while allowing for facile removal under acidic conditions.[3]

Protocol 1: Boc Protection

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 1-benzhydryl-3-(aminomethyl)azetidine | 252.36 g/mol | 10.0 g | 39.6 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 9.5 g | 43.6 |

| Triethylamine (Et₃N) | 101.19 g/mol | 6.0 mL | 43.0 |

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-benzhydryl-3-(aminomethyl)azetidine (10.0 g, 39.6 mmol) in dichloromethane (150 mL).

-

To this solution, add triethylamine (6.0 mL, 43.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (9.5 g, 43.6 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate. The product is often used in the next step without further purification.

Step 2: Debenzhydrylation to Yield tert-Butyl (azetidin-3-ylmethyl)carbamate

The benzhydryl group is a bulky protecting group for the azetidine nitrogen that can be removed via hydrogenolysis. This step liberates the secondary amine of the azetidine ring.

Protocol 2: Hydrogenolysis

| Reagent/Solvent | Quantity |

| Crude tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate | ~14.0 g |

| Palladium on Carbon (10% Pd/C, 50% wet) | 1.5 g |

| Methanol (MeOH) | 100 mL |

| Ethyl Acetate (EtOAc) | 30 mL |

Procedure:

-

Transfer the crude product from the previous step into a suitable hydrogenation vessel.

-

Dissolve the crude material in a mixture of methanol (100 mL) and ethyl acetate (30 mL).

-

Carefully add 10% Palladium on Carbon (50% wet, 1.5 g) to the solution.

-

Seal the vessel and purge with argon or nitrogen gas.

-

Introduce hydrogen gas (H₂) atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously for 18-24 hours at room temperature.[1]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

-

Wash the filter cake with methanol and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield tert-butyl (azetidin-3-ylmethyl)carbamate as the free base. This product is often an oil or a waxy solid.

Part 2: Formation of this compound

The final step involves the formation of the oxalate salt. Oxalate salts are often crystalline, non-hygroscopic solids, which facilitates purification, handling, and storage.[4] The formation of the salt is an acid-base reaction between the basic azetidine nitrogen and oxalic acid.

Protocol 3: Oxalate Salt Formation

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| tert-Butyl (azetidin-3-ylmethyl)carbamate | 186.25 g/mol | ~7.4 g | ~39.6 |

| Oxalic Acid (dihydrate) | 126.07 g/mol | 5.0 g | 39.6 |

| Ethyl Acetate (EtOAc) | - | 150 mL | - |

Procedure:

-

Dissolve the crude tert-butyl (azetidin-3-ylmethyl)carbamate (~7.4 g, ~39.6 mmol) in ethyl acetate (150 mL) in a 250 mL flask. Gentle warming may be required to fully dissolve the material.

-

In a separate flask, prepare a solution of oxalic acid dihydrate (5.0 g, 39.6 mmol) in ethyl acetate (50 mL). The solubility of oxalic acid in ethyl acetate is limited, so a slurry may form.

-

Add the oxalic acid solution/slurry to the solution of the free base with stirring at room temperature.

-

A white precipitate should form upon addition.

-

Cool the mixture to 0-5 °C and continue stirring for 1-2 hours to ensure complete precipitation.[4]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethyl acetate (2 x 30 mL).

-

Dry the solid under vacuum at 40-50 °C to a constant weight to afford pure this compound as a white crystalline solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Causality and Scientific Rationale

-

Choice of Protecting Groups: The benzhydryl group on the azetidine nitrogen serves as a robust protecting group that is stable to the basic conditions of the Boc protection step. The Boc group, in turn, is stable to the neutral conditions of the hydrogenolysis, demonstrating orthogonal protection strategies.

-

Boc Protection: The use of di-tert-butyl dicarbonate is a standard and efficient method for introducing the Boc protecting group onto primary amines. Triethylamine acts as a base to neutralize the acid generated during the reaction.[5]

-

Hydrogenolysis: Catalytic hydrogenation is a clean and effective method for the removal of benzyl-type protecting groups like benzhydryl. The reaction proceeds under mild conditions and the by-product, diphenylmethane, is easily separated from the desired product during the workup or the final salt formation step.[1]

-

Oxalate Salt Formation: The formation of an oxalate salt is a strategic choice for several reasons. Oxalic acid is a diacid, allowing for the formation of a stable 1:1 salt with the basic azetidine. The resulting salt is typically a crystalline solid with a sharp melting point, which is advantageous for purification by recrystallization and for long-term storage stability.[4] The use of a non-polar solvent like ethyl acetate promotes the precipitation of the ionic salt.

Conclusion

The synthesis of this compound is a well-defined process that relies on established principles of organic synthesis, including amine protection, deprotection, and salt formation. The protocols provided in this guide offer a reliable and reproducible pathway to this valuable building block. By understanding the rationale behind each step, researchers can troubleshoot and adapt these methods to their specific needs, facilitating the advancement of drug discovery programs that utilize the unique properties of the azetidine scaffold.

References

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

- Google Patents. (2018). Process for the preparation of intermediates useful in the synthesis of eluxadoline. US20180029994A1.

-

National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Chem-Impex. (n.d.). 3-(N-Boc-aminomethyl)azetidine. [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

RSC Publishing. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

-

Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

-

ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

-

PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

ResearchGate. (n.d.). Synthetic modification of the azetidine products a, Commercially.... [Link]

- Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

- 1. tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: A Technical Guide to its Mechanism of Action as a Core Component in Proteolysis-Targeting Chimeras (PROTACs)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, focusing on its fundamental mechanism of action. Rather than possessing intrinsic therapeutic activity, this compound serves as a critical structural building block in the rapidly advancing field of Targeted Protein Degradation (TPD). Its primary role is as a rigid linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery. We will dissect the function of this azetidine-based linker, from its incorporation into a PROTAC molecule to its influence on the ultimate biological outcome—the targeted destruction of disease-causing proteins.

Part 1: The PROTAC Paradigm: Hijacking the Ubiquitin-Proteasome System

To comprehend the function of this compound, one must first understand the technology it enables. PROTACs are heterobifunctional molecules that represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven, catalytic mechanism. They do not simply block a protein's function; they eliminate the protein entirely.

This is achieved by co-opting the cell's native Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[1] A PROTAC molecule consists of three key components: a "warhead" that binds a specific Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]

The mechanism is catalytic and proceeds in several steps:

-

The PROTAC independently binds to both the POI and an E3 ligase within the cell.

-

This binding induces the formation of a key ternary complex (POI-PROTAC-E3 Ligase).[1][5]

-

Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.

-

The POI becomes polyubiquitinated, which acts as a molecular flag for degradation.

-

The 26S proteasome, the cell's protein degradation machinery, recognizes and degrades the polyubiquitinated POI into small peptides.[1]

-

The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.

Figure 1: The catalytic cycle of a PROTAC. The PROTAC induces proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

Part 2: The Critical Role of the Linker in PROTAC Efficacy

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's biological activity and drug-like properties.[2][6] The linker's length, composition, and rigidity profoundly influence the stability and geometry of the ternary complex. An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and drives efficient degradation.[7]

Linker design impacts several key parameters:

-

Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ): The linker's ability to orient the two proteins correctly directly affects the rate and extent of degradation.[8]

-

Selectivity: A well-designed linker can favor the formation of a ternary complex with the intended target over other proteins, improving selectivity.

-

Physicochemical Properties: The linker contributes significantly to the PROTAC's overall molecular weight, rotatable bonds, polarity, solubility, and cell permeability—all critical factors for its pharmacokinetic profile.[4]

Linkers are broadly categorized into flexible types, such as polyethylene glycol (PEG) or alkyl chains, and rigid types, which often incorporate cyclic moieties like piperidine, piperazine, or, in this case, azetidine.[6][7][9] While flexible linkers allow for more conformational sampling, they can carry an entropic penalty upon binding.[7] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective molecules.[7]

Part 3: A Deep Dive into this compound

Chemical Profile

This compound is a bifunctional building block designed for incorporation into a PROTAC linker. Its structure contains key features that dictate its role in the synthetic process.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₂₀N₂O₆ |

| Molecular Weight | 276.29 g/mol |

| CAS Number | 1187929-81-2 |

| Appearance | Solid |

Data sourced from MedChemExpress.[10]

Key Functional Groups and Their Roles:

-

tert-Butylcarbamate (Boc group): This is one of the most common protecting groups for amines in organic synthesis. Its function is to render the exocyclic primary amine chemically inert during the initial steps of PROTAC assembly, preventing it from participating in unintended side reactions. This group is stable under many reaction conditions but can be selectively removed, typically with a strong acid like trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.

-

Azetidine Ring: This four-membered saturated nitrogen heterocycle is the core of this linker fragment. Compared to flexible alkyl chains, the azetidine ring imparts significant rigidity to the linker.[11] This conformational constraint limits the number of possible orientations the PROTAC can adopt, which can be advantageous for locking the molecule into a bioactive conformation that promotes stable ternary complex formation. Its defined three-dimensional structure provides a precise vector for positioning the attached warhead or E3 ligand.

-

Oxalate Salt: The parent compound, tert-Butyl (azetidin-3-ylmethyl)carbamate, is a free amine. Forming an oxalate salt increases its crystallinity and stability, making the compound easier to handle, weigh, and store as a solid reagent.

Mechanism of Action as a Linker Building Block

The "mechanism of action" of this compound is its strategic, stepwise integration into a PROTAC molecule. It does not act on a biological target itself but provides a structurally defined scaffold. The synthesis of a PROTAC using this building block typically follows a convergent approach where the warhead and E3 ligase ligand are synthesized separately and then joined to the linker.

The process can be conceptualized as follows:

Figure 2: Conceptual workflow for incorporating the azetidine linker into a PROTAC.

Part 4: Experimental Protocols for PROTAC Characterization

The development of a PROTAC is an iterative process requiring robust and reproducible assays to validate each design choice. The following protocols provide a self-validating framework for assessing the performance of a PROTAC synthesized with the azetidine linker.

Protocol 1: Synthesis of a Representative PROTAC

This protocol outlines a general procedure for the final coupling step in a PROTAC synthesis, joining an amine-functionalized linker-warhead fragment (derived from our title compound) to a carboxylic acid-functionalized E3 ligase ligand.

Objective: To form the final amide bond to yield the complete PROTAC molecule.

Materials:

-

Amine-Linker-Warhead intermediate (synthesized and purified post-Boc deprotection)

-

Carboxylic acid-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Anhydrous DMF (Dimethylformamide)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve the E3 Ligase Ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the Amine-Linker-Warhead intermediate (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the amine intermediate to the pre-activated E3 ligase ligand mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and dilute with ethyl acetate.

-

Perform a standard aqueous workup to remove excess reagents.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product using reverse-phase preparative HPLC.

-

Lyophilize the pure fractions to yield the final PROTAC as a solid.

-

Confirm the identity and purity of the final compound by high-resolution LC-MS and ¹H NMR.

Protocol 2: Assessment of Ternary Complex Formation by SPR

Objective: To measure the binding affinities and cooperativity of the POI-PROTAC-E3 ligase ternary complex using Surface Plasmon Resonance (SPR).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

High-purity recombinant POI and E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

-

Purified PROTAC

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling to a target level of ~5000-8000 RU. Block any remaining active esters with ethanolamine.

-

Binary Affinity (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

-

Binary Affinity (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

-

Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.

-

The binding response will reflect the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

-

Calculate the cooperativity factor (α), where α = (KD of PROTAC for E3) / (KD of PROTAC-POI complex for E3). An α value > 1 indicates positive cooperativity.[12]

-

| Technique | Principle | Key Outputs | Throughput |

| SPR / BLI | Mass change on a sensor surface | Kinetics (ka, kd), Affinity (KD), Cooperativity | Medium |

| ITC | Heat change upon binding | Thermodynamics (ΔH, ΔS), Affinity (KD) | Low |

| TR-FRET / AlphaLISA | Proximity-based energy transfer | Relative complex formation, Affinity (KD) | High |

Protocol 3: Quantification of Protein Degradation by Western Blot

Objective: To determine the dose-dependent degradation of the POI in cells and calculate the DC₅₀ and Dₘₐₓ values.[1]

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, PVDF membranes

-

Primary antibodies (specific to POI and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Figure 3: Standard workflow for assessing PROTAC-mediated protein degradation.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).[13]

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them directly in the plate with ice-cold lysis buffer containing inhibitors.[13]

-

Protein Quantification: Scrape the lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[13]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Then, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection & Analysis: Apply ECL substrate and capture the chemiluminescent signal with an imaging system. Quantify the band intensity for the POI and the loading control. Normalize the POI signal to the loading control for each lane. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion: The Azetidine Moiety in Modern PROTAC Design

This compound is not a drug, but an enabler of a powerful therapeutic modality. Its mechanism of action is realized upon its chemical incorporation into a PROTAC, where its rigid azetidine core serves to constrain the conformational flexibility of the linker. This structural control is a key strategy for optimizing the formation of a productive ternary complex, which is the pivotal event in targeted protein degradation. By providing a defined spatial orientation between the warhead and the E3 ligase ligand, this building block helps researchers rationally design PROTACs with improved potency, selectivity, and pharmacokinetic properties. As the field of targeted protein degradation continues to mature, the sophisticated use of rigid linker components like this azetidine derivative will remain a cornerstone of innovative drug design.

References

-

Title: Ternary Complex Formation Assays. Source: Domainex URL: [Link]

-

Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Source: MDPI URL: [Link]

-

Title: The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Source: PubMed URL: [Link]

-

Title: Ternary complex formation. Source: Profacgen URL: [Link]

-

Title: this compound | PROTAC linker. Source: MCE URL: [Link]

-

Title: Current strategies for the design of PROTAC linkers: a critical review. Source: PMC - NIH URL: [Link]

-

Title: this compound | PROTAC Linker. Source: MedChemExpress Japan URL: [Link]

-

Title: The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Source: PMC - NIH URL: [Link]

-

Title: tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate 1053655-53-0. Source: MCE URL: [Link]

-

Title: The Simple Way to Targeted Protein Degradation Analysis. Source: Bio-Techne URL: [Link]

-

Title: Novel approaches for the rational design of PROTAC linkers. Source: ResearchGate URL: [Link]

-

Title: Classification of most common linkers used in PROTAC design based on... Source: ResearchGate URL: [Link]

-

Title: Characteristic roadmap of linker governs the rational design of PROTACs. Source: PMC URL: [Link]

-

Title: Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. Source: Synple Chem URL: [Link]

-

Title: Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Source: PMC - NIH URL: [Link]

-

Title: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Source: Semantic Scholar URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. lifesensors.com [lifesensors.com]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 13. benchchem.com [benchchem.com]

Spectroscopic Characterization of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), linker molecules play a pivotal role in dictating the efficacy and pharmacological properties of the final therapeutic agent. tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS No. 1187929-81-2) is a key building block in the synthesis of these linkers, prized for its constrained azetidine core which can impart favorable conformational rigidity.[1][2] The precise and unambiguous structural confirmation of such intermediates is a non-negotiable prerequisite for their inclusion in synthetic workflows. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines several key functional groups that give rise to a distinct spectroscopic fingerprint. The molecule is comprised of a tert-butoxycarbonyl (Boc) protecting group, a central azetidine ring, a methylene linker, a carbamate moiety, and an oxalate counter-ion. Each of these components will manifest in a predictable manner across different spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will be characterized by distinct signals for the protons of the Boc group, the azetidine ring, the methylene linker, and the carbamate N-H proton. The oxalate counter-ion, being symmetrical and lacking protons, will not exhibit a signal in the ¹H NMR spectrum.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | The nine protons of the three methyl groups on the tert-butyl group are chemically equivalent and shielded, resulting in a strong singlet shifted upfield. |

| Azetidine CH₂ (ring) | ~3.8 - 4.2 | Multiplet (m) | 4H | The protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to coupling with each other and the adjacent methine proton. |

| Azetidine CH (ring) | ~3.0 - 3.5 | Multiplet (m) | 1H | This methine proton is coupled to the adjacent methylene protons of the ring and the linker, leading to a complex multiplet. |

| Linker CH₂ (-CH₂-NH) | ~3.2 - 3.6 | Triplet (t) or Doublet of Doublets (dd) | 2H | These protons are adjacent to the azetidine ring and the carbamate nitrogen. Their multiplicity will depend on the coupling with the azetidine CH and the carbamate NH. |

| Carbamate NH | ~5.0 - 5.5 | Broad Singlet (br s) or Triplet (t) | 1H | The chemical shift of the N-H proton can be variable and concentration-dependent. It may appear as a broad singlet or a triplet due to coupling with the adjacent CH₂ group. |

| Azetidine NH₂⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | 2H | Due to the presence of the oxalate counter-ion, the azetidine nitrogen will be protonated, and these protons will be significantly deshielded and may exchange with solvent, leading to a broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate and the carbons of the oxalate anion.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Boc (-C(CH₃)₃) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. |

| Azetidine CH₂ (ring) | ~55 - 60 | The carbons of the strained four-membered ring are typically found in this region. |

| Azetidine CH (ring) | ~35 - 40 | The methine carbon of the azetidine ring. |

| Linker CH₂ (-CH₂-NH) | ~40 - 45 | The carbon of the methylene linker attached to the azetidine ring. |

| Boc (-C(CH₃)₃) | ~80.0 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| Carbamate C=O | ~156.0 | The carbonyl carbon of the carbamate group is significantly deshielded. |

| Oxalate C=O | ~160 - 165 | The two equivalent carbonyl carbons of the oxalate anion will appear as a single peak in a deshielded region. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400 - 3200 (broad) | N-H stretch | Carbamate & Azetidinium | The N-H stretching of the carbamate and the protonated azetidine will appear as a broad band due to hydrogen bonding. |

| 3000 - 2850 | C-H stretch | Aliphatic (Boc, azetidine, linker) | Standard C-H stretching vibrations for sp³ hybridized carbons. |

| ~1700 | C=O stretch | Carbamate | The carbonyl of the Boc-carbamate typically shows a strong absorption in this region. |

| ~1650 | C=O stretch (asymmetric) | Oxalate | The asymmetric stretching of the carboxylate groups in the oxalate anion results in a strong absorption. |

| ~1520 | N-H bend | Carbamate | The N-H bending vibration of the secondary amide in the carbamate. |

| ~1370 & ~1390 | C-H bend | tert-Butyl | Characteristic doublet for the gem-dimethyl groups of the Boc moiety. |

| ~1250 & ~1160 | C-O stretch | Carbamate | Stretching vibrations of the C-O bonds in the carbamate group. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and obtaining structural information. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, we would expect to see the protonated molecule of the free base, [M+H]⁺, where M is the tert-butyl (azetidin-3-ylmethyl)carbamate. The oxalate counter-ion will not be observed in the positive ion mode.

| m/z | Ion | Formula | Notes |

| 187.14 | [M+H]⁺ | C₉H₁₉N₂O₂⁺ | The protonated molecular ion of the free base. |

| 131.08 | [M - C₄H₈ + H]⁺ | C₅H₁₁N₂O₂⁺ | Loss of isobutylene from the Boc group. |

| 87.09 | [M - Boc + H]⁺ | C₄H₁₁N₂⁺ | Loss of the entire Boc group. |

Experimental Protocol for MS Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The structural integrity of synthetic intermediates like this compound is paramount for the successful development of complex molecules such as PROTACs. This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features expected from NMR, IR, and MS analyses. By understanding the characteristic signals of the Boc group, the azetidine core, the carbamate linkage, and the influence of the oxalate counter-ion, researchers can confidently verify the identity and purity of this important building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization process.

References

-

PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Sources

Solubility profile of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate in various solvents

An In-Depth Technical Guide to the Solubility Profiling of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Abstract

This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound (CAS No. 1187929-81-2). As a key building block in medicinal chemistry, notably as a linker for Proteolysis Targeting Chimeras (PROTACs), understanding its solubility is paramount for successful application in drug discovery and development.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We present authoritative, step-by-step experimental protocols based on the gold-standard shake-flask method, detail various analytical techniques for concentration determination, and provide a structure for interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a robust and scientifically grounded approach to solubility characterization.

Introduction: The Imperative of Solubility

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[3][4] Solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy; a compound must first dissolve to be absorbed by the body.[3][4] Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise but a foundational step in risk assessment and formulation strategy.

1.1 The Compound: this compound

-

Structure:

-

Free Base: tert-Butyl (azetidin-3-ylmethyl)carbamate

-

Salt Form: Oxalate salt

-

-

CAS Number: 1187929-81-2[5]

-

Molecular Formula: C₁₁H₂₀N₂O₆[1]

-

Molecular Weight: 276.29 g/mol [1]

This molecule is an important bifunctional linker, featuring a Boc-protected amine and a reactive azetidine group. Its utility in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system, places it at the forefront of modern therapeutic strategies.[1][2]

1.2 Regulatory Framework: The Biopharmaceutics Classification System (BCS)

Global regulatory bodies, guided by the International Council for Harmonisation (ICH), use the Biopharmaceutics Classification System (BCS) to streamline drug development.[6][7] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[6] According to ICH M9 guidelines, a drug substance is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[8] Understanding a compound's solubility class is crucial for justifying biowaivers, which can reduce the need for extensive in vivo bioequivalence studies.[8]

Theoretical Considerations: Predicting Solubility Behavior

A molecule's structure is the primary determinant of its solubility. By dissecting the components of this compound, we can anticipate its behavior in different solvent systems based on the "like dissolves like" principle.[9]

-

The Carbamate Group (-NH-C(=O)-O-): This functional group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens). This feature promotes interaction with polar solvents.[10][11]

-

The Azetidine Ring: This saturated heterocycle contains a nitrogen atom, contributing to the molecule's polarity and providing an additional site for hydrogen bonding.

-

The tert-Butyl Group: This bulky, non-polar alkyl group introduces lipophilicity, which will favor interactions with non-polar organic solvents.

-

The Oxalate Counterion (C₂O₄²⁻): As a divalent anion, the oxalate counterion is highly polar and ionic. Its presence converts the organic base into a salt. This transformation is expected to significantly enhance solubility in highly polar, protic solvents (like water) but drastically reduce solubility in non-polar or moderately polar aprotic solvents, where ion-pairing is less favorable.[12][13]

Based on this analysis, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar protic solvents (e.g., water, methanol) where hydrogen bonding and ion solvation can effectively overcome the crystal lattice energy.

-

Moderate to Low Solubility: Expected in polar aprotic solvents (e.g., DMSO, acetonitrile). While these solvents have large dipole moments, their ability to solvate the oxalate anion is less effective than that of protic solvents.[14][15]

-

Poor to Insoluble: Expected in non-polar solvents (e.g., hexane, toluene) which cannot effectively solvate the ionic salt.[15]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is essential. The Shake-Flask method is universally recognized as the 'gold standard' for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a solution in equilibrium with undissolved solid.[16][17]

3.1 Principle

A surplus of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient period to allow the system to reach equilibrium.[4][17] After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method.[18]

3.2 Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water (pH 1.2, 4.5, 6.8), Methanol, Ethanol, DMSO, Acetonitrile, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (or thermostatted water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)

3.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance).[19] Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the vials to stand briefly for coarse settling. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, this aliquot can be passed through a syringe filter to remove any remaining microparticulates.

-

Dilution & Analysis: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the chosen analytical method. Analyze the sample to determine its concentration.

3.4 Experimental Workflow Diagram

The following diagram illustrates the Shake-Flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Methodologies for Concentration Determination

The choice of analytical technique is critical for accuracy. Below are three common methods, each with distinct advantages.

4.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for solubility determination due to its high sensitivity and specificity, making it ideal for poorly soluble compounds.[20][21]

-

Principle: The diluted supernatant is injected into an HPLC system. The compound is separated from any potential impurities on a chromatographic column and detected, typically by a UV detector.

-

Protocol Outline:

-

Method Development: Develop or use a pre-existing HPLC method capable of resolving the analyte.[9]

-

Calibration: Prepare a series of standard solutions of the compound at known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration).[22]

-

Sample Analysis: Inject the diluted supernatant and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then factor in the dilution to calculate the original solubility.[9]

-

4.2 Gravimetric Analysis

This classic method is simple, cost-effective, and highly accurate, relying on the direct measurement of mass.[23] It is particularly suitable for compounds with moderate to high solubility and low volatility.

-

Principle: A precise volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid residue is measured.[4][24]

-

Protocol Outline:

-

Weighing: Pre-weigh a clean, dry container (e.g., an evaporating dish or glass vial) to get W₁.

-

Aliquot Transfer: Pipette a precise volume (e.g., 1.00 mL) of the saturated supernatant into the container and weigh it again to get W₂.

-

Evaporation: Gently evaporate the solvent to dryness in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.

-

Final Weighing: Cool the container in a desiccator and weigh it to get the final mass, W₃.

-

Calculation: The mass of the solute is (W₃ - W₁). The mass of the solvent is (W₂ - W₃). Solubility can be expressed as g/100g of solvent or converted to mg/mL using the solvent's density.[24]

-

4.3 UV-Vis Spectroscopy

This is a rapid method suitable for high-throughput screening, provided the compound has a suitable chromophore and does not suffer from interference from solvent or impurities.[25]

-

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

-

Protocol Outline:

-

Spectrum Scan: Determine the wavelength of maximum absorbance (λ_max) for the compound.

-

Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the appropriately diluted supernatant.

-

Calculation: Use the calibration curve to determine the concentration of the sample.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Solubility Profile of this compound

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water (pH 1.2 Buffer) | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Clear solution |

| Water (pH 4.5 Buffer) | Polar Protic | 25 | Experimental Value | Calculated Value | |

| Water (pH 6.8 Buffer) | Polar Protic | 25 | Experimental Value | Calculated Value | |

| Water (pH 1.2 Buffer) | Polar Protic | 37 | Experimental Value | Calculated Value | |

| Water (pH 4.5 Buffer) | Polar Protic | 37 | Experimental Value | Calculated Value | |

| Water (pH 6.8 Buffer) | Polar Protic | 37 | Experimental Value | Calculated Value | |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value | |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | |

| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value | e.g., Insoluble |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value | e.g., Insoluble |

Interpreting the Profile:

-

Aqueous Solubility vs. pH: Analyze the data from pH 1.2, 4.5, and 6.8. A significant change in solubility across this range may indicate the influence of the pKa of the azetidine nitrogen or the oxalate species.

-

Solvent Class Trends: Compare the results between polar protic, polar aprotic, and non-polar solvents. This will validate the theoretical predictions from Section 2.0 and provide a clear picture of the compound's polarity.

-

Temperature Dependence: Compare the 25°C and 37°C data. For most solids, solubility increases with temperature. The magnitude of this increase provides insight into the thermodynamics of the dissolution process.[26]

Conclusion

The solubility profile of this compound is a critical dataset for its effective use in pharmaceutical research and development. Its structure as a salt of an organic base with mixed polarity suggests a strong dependence on the solvent system, with high solubility expected in polar protic media and poor solubility in non-polar environments. This guide provides the theoretical foundation and a robust, step-by-step experimental framework for researchers to generate this vital data. By employing the gold-standard Shake-Flask method coupled with precise analytical quantification, scientists can obtain a reliable and comprehensive solubility profile, enabling informed decisions in formulation, process development, and the overall advancement of new therapeutic modalities.

References

- Vertex AI Search. (n.d.). Gravimetric Analysis - Solubility of Things.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Pharma Spark. (n.d.). Determination of Solubility by Gravimetric Method.

- Al-Gousous, J. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate.

- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.

- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Solubility of Sodium Oxalate in Various Solvents. Benchchem.

- Vertex AI Search. (n.d.). Spectroscopic Techniques - Solubility of Things.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- AK Scientific, Inc. (n.d.). Tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate oxalate(2:1) Safety Data Sheet.

- Anumalagundam, S. (n.d.). solubility experimental methods.pptx. SlideShare.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. (2025). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- RAPS. (2023). WHO seeks to align biowaiver policy with ICH guidelines.

- Vertex AI Search. (n.d.). Carbamate - Solubility of Things.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Scribd. (n.d.). GRAVIMETRIC.

- Avdeef, A. (2011). Perspectives in solubility measurement and interpretation. Perspectives in Science, 1(1-6), 1-11.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- González-Álvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393.

- ResearchGate. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

- ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- MedChemExpress. (n.d.). This compound.

- MedchemExpress.com. (n.d.). This compound | PROTAC Linker.

- Amadis Chemical. (n.d.). This compound CAS NO.1187929-81-2.

- Molzon, J. A. (1976). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. University of Rhode Island.

- Wikipedia. (n.d.). Carbamate.

- Ambeed.com. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Asian Journal of Research in Chemistry. (n.d.). Solubility of Oxalic Acid.

- World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.

- Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(19), 7875-7911.

- Sciencemadness.org. (2023). Oxalate solubility and basic questions.

- ResearchGate. (n.d.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- ResearchGate. (2015). Solubility of Oxalic Acid.

- PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.

- Sigma-Aldrich. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

- Shanghai Xianghui Pharmaceutical Technology Co., Ltd. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. This compound, CasNo.1187929-81-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. WHO seeks to align biowaiver policy with ICH guidelines | RAPS [raps.org]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pharmaguru.co [pharmaguru.co]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Sciencemadness Discussion Board - Oxalate solubility and basic questions - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. solubility experimental methods.pptx [slideshare.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. improvedpharma.com [improvedpharma.com]

- 22. researchgate.net [researchgate.net]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. uomus.edu.iq [uomus.edu.iq]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. ajrconline.org [ajrconline.org]

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate for Pharmaceutical Research

Introduction

This compound (CAS No. 1187929-81-2) is an important bifunctional linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As PROTACs represent a cutting-edge modality in drug discovery for targeted protein degradation, researchers and drug development professionals are increasingly likely to handle this and similar compounds.[1][2] Its structure, combining a Boc-protected amine with a reactive azetidine ring and an oxalate salt, necessitates a thorough understanding of its material safety profile to ensure safe handling and mitigate risks in a laboratory setting.

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the material safety data for this compound. It moves beyond a simple recitation of datasheet information to explain the causality behind safety protocols, empowering researchers to build a culture of safety and experimental integrity.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The key identifiers and known physical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1187929-81-2 | [2][3][4] |

| Molecular Formula | C₁₁H₂₀N₂O₆ | [2][3] |

| Molecular Weight | 276.29 g/mol | [2][3] |

| Appearance | Off-white to white solid/powder | [4][5] |

| Synonyms | 3-Boc-aminomethyl-azetidine oxalate; tert-butyl N-[(azetidin-3-yl)methyl]carbamate;oxalic acid | [6] |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as hazardous. The primary risks are associated with its irritant properties and potential harm upon ingestion. The presence of oxalic acid in this salt form contributes significantly to its irritant nature.

GHS Classification Summary

| Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Source |

| Health Hazards | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [3][7] |

Risk Assessment Workflow

A self-validating safety protocol begins with a logical risk assessment. The following workflow should be applied before any new experiment involving this compound. The goal is to systematically identify hazards, evaluate potential exposure, and implement robust control measures.

Caption: Risk assessment workflow for handling hazardous chemicals.

Safe Handling and Engineering Controls

Given the irritant nature of the compound, particularly as a fine powder that can be easily inhaled, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Protocol for Weighing and Handling Solid Compound

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical fume hood is operational and that all necessary PPE is available and in good condition.

-

Engineering Control: Conduct all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure. This is the primary line of defense against respiratory exposure (H335).[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that meet EN166 (EU) or 29 CFR 1910.133 (US) standards to prevent eye contact (H319).[5][7]

-

Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before use. Wash hands thoroughly with soap and water after handling is complete.[3][7]

-

Body Protection: A standard laboratory coat is required to prevent skin contact (H315).[7]

-

-

Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

-

Cleanup: After handling, decontaminate the spatula and the work surface. Dispose of any contaminated weigh paper or wipes in a designated chemical waste container.

-

Storage: Securely close the container immediately after use to prevent dust from escaping and to protect the compound from moisture.[7]

Storage and Stability

Proper storage is critical for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7] This prevents degradation and minimizes the risk of generating airborne dust.

-

Incompatibilities: Keep away from strong oxidizing agents.[5] While specific reactivity data for this compound is limited, this is a general precaution for organic molecules to prevent potentially exothermic and hazardous reactions.

-

Ignition Sources: Although not rated as flammable, it is good practice to keep the compound away from sources of ignition.[7]

Emergency Procedures and First Aid

In the event of accidental exposure or a spill, a rapid and informed response is crucial. All personnel using this compound must be familiar with these procedures.

Spill Response Protocol

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated (e.g., fume hood is running).

-

Contain: Prevent further spread of the powder.

-

Clean-up: Carefully sweep or vacuum up the spilled material using equipment with a HEPA filter. Avoid dry sweeping that creates dust. Place the collected material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.[7]

-

Decontaminate: Clean the spill area with soap and water.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale & Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist. | To remove the individual from the source of respiratory irritation (H335).[7] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. | To physically remove the irritant from the skin surface (H315).[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To dilute and flush away the serious eye irritant (H319).[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | To avoid aspiration of the harmful compound into the lungs (H302).[7] |

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[5] The available data and GHS classification point to acute effects based on irritation.

-

Acute Effects: The primary known hazards are irritation to the skin, eyes, and respiratory system upon direct contact. Ingestion is considered harmful.[3][7]

-

Chronic Effects: No data is available regarding the long-term or chronic effects of exposure to this specific compound.

-

Mechanism of Irritation: The irritant properties are likely due to the oxalic acid component, which is a known skin and eye irritant. The azetidine ring and carbamate functional groups can also contribute to reactivity with biological tissues.

Given the incomplete toxicological profile, it is imperative to treat this compound with a high degree of caution and to strictly adhere to the handling protocols designed to minimize all routes of exposure.

Disposal Considerations

Disposal of this chemical and its containers must be handled as hazardous waste.

-

Product: Dispose of surplus or non-recyclable material through a licensed disposal company.[7] Do not allow the product to enter drains or waterways.[7]

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

Conclusion

This compound is a valuable tool in modern pharmaceutical research, but its safe use is paramount. The primary hazards are skin, eye, and respiratory irritation, as well as harm if swallowed. By understanding these risks and implementing the robust engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can handle this compound with confidence and integrity. A proactive approach to safety, grounded in a thorough understanding of a chemical's properties, is the bedrock of innovative and responsible science.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate oxalate(2:1).

- Ambeed.com. (n.d.). This compound.

- MedchemExpress.com. (n.d.). This compound | PROTAC Linker.

- MedChemExpress. (n.d.). Product Data Sheet: this compound.

- CymitQuimica. (n.d.). This compound.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: tert-Butyl carbamate.

- PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.

- Amadis Chemical. (n.d.). This compound CAS NO.1187929-81-2.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Azetidines | Ambeed.com [ambeed.com]

- 4. This compound, CasNo.1187929-81-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound [cymitquimica.com]

- 7. aksci.com [aksci.com]

An In-Depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Azetidine Scaffolds and Boc Protection in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the privileged scaffolds in medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents, often leading to improved binding affinity and selectivity for biological targets.[1] The strategic incorporation of the azetidine motif can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Parallel to the rise of strained ring systems, the art of chemical synthesis has been refined through the development of robust protecting group strategies. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amines.[2] Its widespread use stems from its ease of installation, stability across a broad range of reaction conditions, and facile cleavage under acidic conditions, rendering it orthogonal to many other protecting groups.[2]

This technical guide provides a comprehensive overview of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, a key building block that embodies the convergence of these two critical areas of medicinal chemistry. This compound has emerged as a valuable intermediate, notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[3][4] We will delve into its discovery, a representative synthetic pathway with detailed experimental protocols, and the rationale behind the strategic choice of the oxalate salt form.

Discovery and Background: A Building Block for Advanced Therapeutics

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader exploration of functionalized azetidines for pharmaceutical applications. The synthesis of its core components, the azetidine ring and the Boc-protected aminomethyl side chain, draws from a rich history of synthetic methodology development.

The synthesis of the parent molecule, tert-Butyl (azetidin-3-ylmethyl)carbamate, is a multi-step process that typically involves the construction of the azetidine ring, followed by functional group manipulation to introduce the aminomethyl side chain, which is then protected with a Boc group. The final step involves the formation of the oxalate salt, a common strategy in pharmaceutical development to improve the handling, stability, and purity of amine-containing compounds. The oxalate salt often imparts desirable crystallinity, facilitating purification and characterization.

Synthetic Workflow and Rationale

The following section outlines a representative, multi-step synthesis of this compound. This protocol is a composite of established synthetic transformations for analogous structures, providing a practical and logical approach to its preparation.

Overall Synthetic Scheme

Caption: Representative synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-3-(cyanomethylene)azetidine

-

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the formation of a carbon-carbon double bond, converting the ketone in 1-benzhydrylazetidin-3-one to the desired cyanomethylene derivative. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl (cyanomethyl)phosphonate (1.1 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then a solution of 1-benzhydrylazetidin-3-one (1.0 eq.) in anhydrous THF is added.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-benzhydryl-3-(cyanomethylene)azetidine.

-

Step 2: Synthesis of 1-Benzhydryl-3-(aminomethyl)azetidine

-

Rationale: The reduction of the nitrile and the carbon-carbon double bond in a single step can be efficiently achieved through catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.

-

Procedure:

-

To a solution of 1-benzhydryl-3-(cyanomethylene)azetidine (1.0 eq.) in methanol, Raney Nickel (catalytic amount) is added.

-

The mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) in a Parr shaker apparatus.

-

The reaction is shaken at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 1-benzhydryl-3-(aminomethyl)azetidine.

-

Step 3: Synthesis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

-

Rationale: The primary amine is protected with a Boc group to prevent its interference in subsequent reactions and to facilitate purification. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this purpose.

-

Procedure:

-